molecular formula C11H9FO3 B042316 Ethyl 5-fluorobenzofuran-2-carboxylate CAS No. 93849-31-1

Ethyl 5-fluorobenzofuran-2-carboxylate

Cat. No.: B042316
CAS No.: 93849-31-1
M. Wt: 208.18 g/mol
InChI Key: RBQUPHUYCPBKSF-UHFFFAOYSA-N
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Description

Ethyl 5-fluorobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran familyThe presence of a fluorine atom in the benzofuran ring enhances the compound’s chemical stability and biological activity .

Scientific Research Applications

Ethyl 5-fluorobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Safety and Hazards

The safety information for Ethyl 5-fluorobenzofuran-2-carboxylate includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluorobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through an esterification process, forming the desired benzofuran derivative. The reaction conditions usually involve refluxing the reactants in a suitable solvent like N-methyl pyrrolidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • Ethyl 5-chlorobenzofuran-2-carboxylate
  • Ethyl 5-bromobenzofuran-2-carboxylate

Uniqueness

Ethyl 5-fluorobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and enhances its biological activity compared to other halogen-substituted benzofuran derivatives.

Properties

IUPAC Name

ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQUPHUYCPBKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453450
Record name Ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93849-31-1
Record name Ethyl 5-fluoro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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